molecular formula C20H16ClF3N6O2 B606997 DCZ3301 CAS No. 2136278-38-9

DCZ3301

Cat. No.: B606997
CAS No.: 2136278-38-9
M. Wt: 464.83
InChI Key: XYKDTMNNPVVZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCZ3301 is a novel aryl-guanidino compound (molecular formula: C${20}$H${16}$ClF$3$N$6$O$_2$; CAS No. 2136278-38-9) with potent cytotoxic activity against multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma . Its primary mechanism involves inducing DNA damage and mitotic catastrophe by inhibiting DNA repair pathways (e.g., homologous recombination) and activating the ATM/ATR-CHK1 signaling axis, leading to M-phase cell cycle arrest . In BTZ-resistant MM cells, this compound demonstrates synergistic effects with bortezomib (BTZ), restoring drug sensitivity through complementary G2/M checkpoint modulation . Notably, this compound exhibits low cytotoxicity toward healthy peripheral blood mononuclear cells, even at high concentrations .

Properties

CAS No.

2136278-38-9

Molecular Formula

C20H16ClF3N6O2

Molecular Weight

464.83

IUPAC Name

4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)guanidino)pyridin-3-yl)oxy)-N-methylpicolinamide

InChI

InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30)

InChI Key

XYKDTMNNPVVZPL-UHFFFAOYSA-N

SMILES

O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=N)N=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCZ3301;  DCZ3301;  DCZ3301

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Data :

  • IC$_{50}$ : 3.02 μM (Jurkat cells), 9.42 μM (HUT78 cells) after 48-hour treatment .
  • In Vivo Efficacy: 50 mg/kg DCZ3301 reduces tumor volume in murine xenograft models of MM and DLBCL .

Comparison with Similar Compounds

This compound’s unique profile is best contextualized against compounds with overlapping mechanisms or therapeutic applications.

Bortezomib (BTZ)

Parameter This compound Bortezomib (BTZ)
Class Aryl-guanidino M-phase blocker Proteasome inhibitor
Primary Mechanism DNA damage, mitotic catastrophe via ATM/ATR-CHK1 Proteasome inhibition, NF-κB suppression
Resistance Issues Overcomes BTZ resistance in MM High relapse rates due to acquired resistance
Synergy Enhances BTZ sensitivity in resistant MM Often combined with HDAC inhibitors (e.g., panobinostat)
Toxicity Low cytotoxicity to normal cells Peripheral neuropathy, thrombocytopenia
Key Study Findings Restores BTZ sensitivity via G2/M checkpoint modulation Standard first-line therapy for MM

Panobinostat (HDAC Inhibitor)

Parameter This compound Panobinostat
Class Aryl-guanidino compound Hydroxamic acid HDAC inhibitor
Primary Mechanism DNA damage, STAT3 pathway inhibition Histone deacetylation, epigenetic modulation
Synergy with BTZ Yes (via complementary cell cycle arrest) Yes (enhances proteotoxic stress)
Therapeutic Scope MM, DLBCL, T-cell malignancies MM, cutaneous T-cell lymphoma
Toxicity Minimal organ toxicity in preclinical models Diarrhea, fatigue, thrombocytopenia

Key Differentiation: While both synergize with BTZ, this compound’s DNA damage focus contrasts with panobinostat’s epigenetic modulation .

PARP Inhibitors (e.g., Olaparib)

Parameter This compound Olaparib
Class DNA repair inhibitor PARP enzyme inhibitor
Primary Mechanism Inhibits homologous recombination Traps PARP on DNA, synthetic lethality in BRCA-mutant cells
Therapeutic Scope MM, DLBCL BRCA-mutant breast/ovarian cancers
Resistance Mechanism Downregulates Rad51 Restoration of homologous recombination
Combination Potential Synergizes with BTZ Synergizes with platinum chemotherapies

Unique Advantage : this compound’s broad applicability in hematologic malignancies contrasts with PARP inhibitors’ niche in BRCA-mutant solid tumors .

STAT3 Inhibitors (e.g., Napabucasin)

Parameter This compound Napabucasin
Class Aryl-guanidino compound Small-molecule STAT3 inhibitor
Primary Mechanism Suppresses STAT3 phosphorylation via Lyn kinase inhibition Direct STAT3 DNA-binding inhibition
Therapeutic Scope DLBCL, MM Gastrointestinal cancers
Efficacy in DLBCL IC$_{50}$ <10 μM in OCI-LY8 cells Limited activity in hematologic malignancies
Combination Potential Synergizes with panobinostat Often combined with chemotherapies

Key Insight : this compound’s dual STAT3 and DNA damage targeting offers a multifactorial approach in DLBCL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DCZ3301
Reactant of Route 2
Reactant of Route 2
DCZ3301

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.